Rigosertib sodium

Vue d'ensemble

Description

Le rigosertib sodique est un composé de benzyl-styrène-sulfone synthétique développé par Onconova Therapeutics. Il est actuellement en phase III d'essais cliniques pour le traitement de la leucémie myéloïde chronique monocytaire . Ce composé est connu pour sa capacité à agir en tant qu'inhibiteur de multi-kinases, ciblant diverses voies impliquées dans la prolifération et la survie des cellules cancéreuses .

Applications De Recherche Scientifique

Rigosertib sodium has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mécanisme D'action

- Rigosertib belongs to the novel synthetic benzyl-styryl-sulfonate family. Initially, it was described as an inhibitor of the mitotic master regulator Polo-like kinase 1 (Plk1) .

- However, recent studies have revealed that rigosertib is a multi-target inhibitor . Besides Plk1, it interacts with other pathways, including:

- PI3K/Akt pathway : Rigosertib inhibits this pathway, which plays a crucial role in cell survival and proliferation .

- Ras signaling pathway : Rigosertib acts as a Ras mimetic molecule , disrupting Ras–Raf binding and hampering Ras mitogenic signaling .

- Microtubule destabilization : It behaves as a microtubule-depolymerizing agent, affecting cell-cycle dynamics .

Target of Action

Mode of Action

Understanding rigosertib’s mechanism of action holds promise for tailoring cancer therapies and improving patient outcomes. 🌱

Analyse Biochimique

Biochemical Properties

Rigosertib sodium plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit polo-like kinase 1 (Plk1) and phosphoinositide 3-kinase (PI3K) pathways . This compound binds to the Ras Binding Domains (RBDs) of RAF and PI3K family proteins, disrupting their interaction with RAS . This disruption leads to the inhibition of downstream signaling pathways that are crucial for cell cycle progression and survival.

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. It induces mitotic arrest and apoptosis in cancer cells by disrupting the G2/M cell-cycle transition . This compound has been shown to affect cell signaling pathways, including the PI3K/Akt and Ras pathways . Additionally, this compound influences gene expression and cellular metabolism, leading to the inhibition of cell proliferation and induction of cell death .

Molecular Mechanism

At the molecular level, this compound acts as a non-ATP-competitive inhibitor of Plk1 and PI3K . It binds to c-Raf, impairing its interaction with coenzymes and subsequently inhibiting the PI3K and Plk1 pathways . This compound also mimics Ras, binding to Ras Binding Domains and preventing the activation of downstream signaling pathways . These interactions result in the inhibition of cell cycle progression, induction of apoptosis, and suppression of tumor growth.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under standard conditions, but its activity may decrease due to degradation over extended periods . Long-term studies have shown that this compound maintains its ability to induce mitotic arrest and apoptosis in cancer cells, although the extent of these effects may vary depending on the duration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, including neutropenia, lymphopenia, and thrombocytopenia . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily affecting the PI3K/Akt and Ras pathways . It inhibits the phosphorylation of key proteins involved in these pathways, leading to the suppression of cell proliferation and induction of apoptosis . Additionally, this compound may influence metabolic flux and metabolite levels, further contributing to its anti-cancer effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . The compound is known to localize in the cytoplasm and nucleus, where it exerts its effects on cell signaling and gene expression . This compound’s distribution is influenced by its interactions with cellular transport mechanisms, which facilitate its accumulation in target cells.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le rigosertib sodique est synthétisé par une série de réactions chimiques impliquant le benzyl-styrène-sulfone comme structure de base. La voie de synthèse implique généralement les étapes suivantes :

Formation du noyau benzyl-styrène-sulfone : Cette étape implique la réaction du chlorure de benzyle avec le sulfite de sodium pour former le benzyl sulfonate, qui est ensuite réagi avec le styrène pour former le benzyl-styrène-sulfone.

Méthodes de production industrielle : La production industrielle du rigosertib sodique implique le passage à l'échelle de la voie de synthèse décrite ci-dessus. Ce processus nécessite un contrôle précis des conditions de réaction, y compris la température, la pression et le pH, pour assurer un rendement et une pureté élevés du produit final. Le processus de production comprend également des étapes de purification telles que la cristallisation et la chromatographie pour éliminer les impuretés .

Analyse Des Réactions Chimiques

Types de réactions : Le rigosertib sodique subit diverses réactions chimiques, notamment :

Oxydation : Le rigosertib sodique peut être oxydé pour former des dérivés de sulfone.

Réduction : Les réactions de réduction peuvent convertir le rigosertib sodique en sa forme sulfure correspondante.

Réactifs et conditions courantes :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les halogènes, les agents alkylants et les nucléophiles.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de sulfone et de sulfure, qui peuvent être fonctionnalisés davantage pour des applications spécifiques .

4. Applications de recherche scientifique

Le rigosertib sodique a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

5. Mécanisme d'action

Le rigosertib sodique exerce ses effets par le biais de plusieurs mécanismes :

Inhibition de la kinase Polo-like 1 (Plk1) : Le rigosertib sodique perturbe la fonction de Plk1, un régulateur clé de la mitose, conduisant à l'arrêt mitotique et à l'apoptose.

Inhibition de la voie PI3K/Akt : En inhibant cette voie, le rigosertib sodique empêche la survie et la prolifération des cellules cancéreuses.

Activité mimétique de Ras : Le rigosertib sodique agit comme un mimétique de Ras, inhibant la liaison Ras-Raf et modifiant la voie de signalisation Ras.

Déstabilisation des microtubules : Le rigosertib sodique déstabilise les microtubules, conduisant à des altérations du cycle cellulaire et à l'apoptose.

Comparaison Avec Des Composés Similaires

Le rigosertib sodique est unique en sa capacité à cibler plusieurs voies simultanément. Les composés similaires incluent :

Vinblastine : Un agent de déstabilisation des microtubules utilisé en chimiothérapie.

Inhibiteurs de Plk1 : Composés qui ciblent spécifiquement Plk1, tels que le volasertib.

Inhibiteurs de PI3K : Composés qui inhibent la voie PI3K, tels que l'idelalisib.

Comparé à ces composés, le rigosertib sodique offre un éventail d'activités plus large en ciblant plusieurs voies, ce qui en fait un agent anticancéreux polyvalent et puissant .

Propriétés

IUPAC Name |

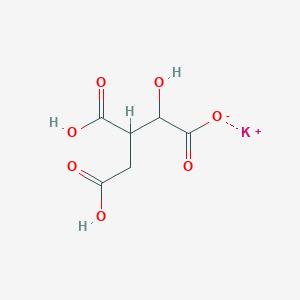

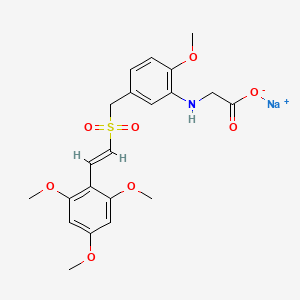

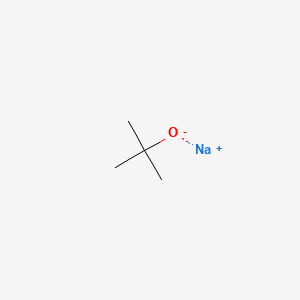

sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO8S.Na/c1-27-15-10-19(29-3)16(20(11-15)30-4)7-8-31(25,26)13-14-5-6-18(28-2)17(9-14)22-12-21(23)24;/h5-11,22H,12-13H2,1-4H3,(H,23,24);/q;+1/p-1/b8-7+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLQLUZFVFXYXQE-USRGLUTNSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)NCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)NCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24NNaO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

592542-60-4 | |

| Record name | Rigosertib sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0592542604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RIGOSERTIB SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/406FL5G00V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Rigosertib sodium exert its anticancer effects? What are the downstream consequences of its interaction with cellular targets?

A1: this compound inhibits both the PI3K/Akt/mTOR and growth factor receptor pathways. [] This inhibition disrupts crucial signaling cascades involved in cell survival and proliferation. Furthermore, this compound inhibits the expression and activation of key cell cycle regulators, including CDK2, CDK4, and CDC2. [] This disruption leads to cell cycle arrest, preventing uncontrolled tumor cell division.

Q2: What is the evidence for this compound's efficacy as an anticancer agent from in vitro and in vivo studies?

A2: In vitro studies demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines, including head and neck squamous cell carcinoma (HNSCC) cells. [] Notably, this compound's cytotoxic activity extends to both HPV-positive (UM-SCC-47) and HPV-negative (FaDu, Detroit 562, and UM-SCC-1) HNSCC cell lines, highlighting its potential broader applicability. [] Moreover, combining this compound with cisplatin, a conventional chemotherapeutic agent, demonstrated a significant combinatorial benefit in HPV-negative HNSCC cell lines (FaDu and Detroit 562). [] This synergistic effect suggests that this compound could potentially enhance the efficacy of existing chemotherapy regimens.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium 2-mercapto-1H-benzo[d]imidazole-5-sulfonate dihydrate](/img/structure/B1324480.png)